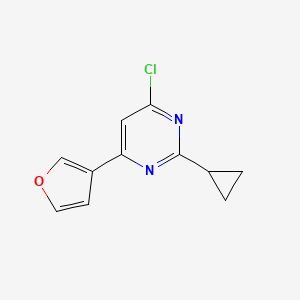
4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine
Übersicht
Beschreibung
4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a pyrimidine ring substituted with a cyclopropyl group and a furan moiety, which contributes to its potential therapeutic applications, particularly in oncology and infectious diseases.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly protein kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation and survival. By binding to the active sites of these kinases, the compound effectively inhibits their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Enzyme Inhibition
Research indicates that this compound may target various kinases involved in cancer progression, including EGFR (Epidermal Growth Factor Receptor) and other related pathways. For instance, studies have demonstrated that similar pyrimidine derivatives exhibit significant inhibitory effects on EGFR, with IC50 values indicating potent activity against cancer cell lines such as A549 and HT29 .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results in inhibiting the growth of multiple cancer cell lines. For example, it exhibited significant cytotoxicity against A549 lung cancer cells, with IC50 values comparable to established chemotherapeutic agents .
Antiviral and Antimicrobial Effects
In addition to its anticancer properties, this compound has also been investigated for its antiviral and antimicrobial activities. Pyrimidine derivatives are known for their broad-spectrum antiviral effects, which may extend to this compound. Preliminary studies suggest potential efficacy against viral infections, although further research is needed to establish specific mechanisms and effectiveness.
Case Studies
A series of studies have evaluated the biological activity of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines. For example, A549 cells showed an IC50 value of approximately 5 µM.
- Enzyme Inhibition Studies : The compound was tested against several kinases, showing inhibition rates that suggest its potential as a lead compound for developing targeted therapies.
- Comparative Analysis : When compared with other pyrimidine derivatives, this compound exhibited superior activity against selected cancer cell lines, indicating its potential as a more effective therapeutic agent .
Data Table: Biological Activity Overview
Eigenschaften
IUPAC Name |
4-chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-5-9(8-3-4-15-6-8)13-11(14-10)7-1-2-7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDHICHPGGFOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















